2-Phenylbutan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

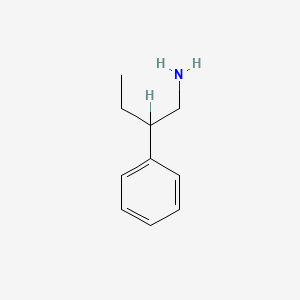

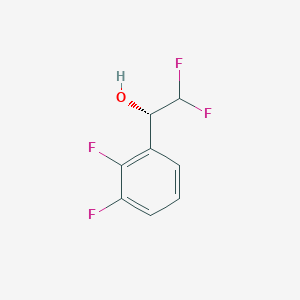

2-Phenylbutan-1-amine, also known as α-ethylphenethylamine or Butanphenamine , is a stimulant drug of the phenethylamine class . It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .

Synthesis Analysis

The synthesis of this compound involves the oxidation of organic halides with N-methylmorpholine N-oxide (NMO), followed by direct reductive amination with amines using sodium borohydride and montmorillonite K-10 catalyst as the reducing system .Molecular Structure Analysis

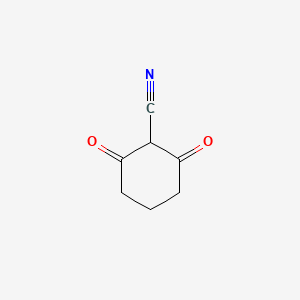

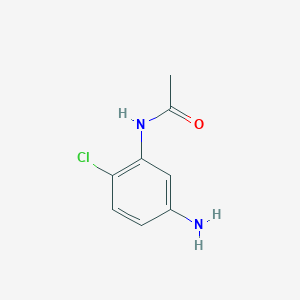

The empirical formula of this compound is C10H15N . The molecular weight is 149.23 . The SMILES string is CCC(CN)c1ccccc1 .科学的研究の応用

Synthesis and Intermediate Applications

2-Phenylbutan-1-amine serves as an intermediate in the synthesis of various biologically active molecules. It's used in the preparation of substituted triazoles, aminothiazoles, and a quinoline derivative, which is a neurokinin3 antagonist. This compound, in its chiral form, is also useful as a resolving agent. Innovative synthetic routes to produce 1-amino-1-phenylbutane, a close derivative, from n-butylbenzene have been developed, highlighting its industrial relevance (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Kinetic Resolution and Enantioselectivity

The compound has been studied in the context of kinetic resolution. For example, (±)-1-phenylbutan-1-ol was resolved through CALB-catalyzed aminolysis using 1-phenylethanamine, with significant variations in enantiomeric ratio values depending on the amine employed. This underlines the compound's role in achieving high enantioselectivity in chemical reactions (García-Urdiales, Rebolledo, & Gotor, 2001).

Catalytic Resolution

In another study, Candida antarctica lipase B (CAL-B) was used for the enantioselective acetylation of racemic amines, including 4-phenylbutan-2-amine, a derivative of this compound. This process achieved high yields and enantiomeric excesses, demonstrating its potential in pharmaceutical applications (González‐Sabín, Gotor, & Rebolledo, 2002).

Chemical and Physical Characterization

The chemical and physical characterization of derivatives of this compound has also been a subject of research. For instance, the preparation, characterization, and crystal structure analysis of imino Schiff bases derived from reactions involving related compounds were conducted, contributing to a deeper understanding of these chemicals' properties (Jeseentharani, Selvakumar, Dayalan, Varghese, & Nagaraja, 2010).

Applications in Biochemistry and Medicinal Chemistry

The compound has seen applications in biochemistry and medicinal chemistry, such as in the asymmetric synthesis of chiral halogenated amines using amine transaminases. This showcases its utility in producing compounds with potential pharmaceutical applications (Dawood, de Souza, & Bornscheuer, 2018).

Synthesis of Anticonvulsant Agents

N-(Substituted benzothiazol-2-yl)amide derivatives were synthesized from related compounds and evaluated for their anticonvulsant and neuroprotective effects. This highlights the role of this compound derivatives in the development of new therapeutic agents (Hassan, Khan, & Amir, 2012).

作用機序

Target of Action

2-Phenylbutan-1-amine is a type of phenylbutylamine, a class of organic compounds that contain a phenylbutylamine moiety Similar compounds have been shown to interact with enzymes such as trypsin-1 .

Mode of Action

Phenylbutylamines may interact with their targets through various mechanisms, potentially influencing the activity of the target enzymes

Biochemical Pathways

Related compounds, such as polyamines, are known to be involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These mechanisms regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .

Pharmacokinetics

The molecular weight of this compound is 14923 , which may influence its absorption and distribution

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Phenylbutan-1-amine is known to interact with various enzymes and proteins. It is structurally similar to amphetamine, differing only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group . This structural similarity suggests that this compound may interact with similar biomolecules as amphetamines, potentially influencing neurotransmitter systems

Cellular Effects

Given its structural similarity to amphetamines, it may influence cell function by interacting with neurotransmitter systems . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through further experimental studies.

特性

IUPAC Name |

2-phenylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWALTDUYKDGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)